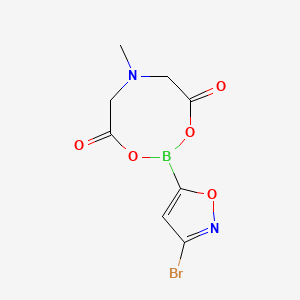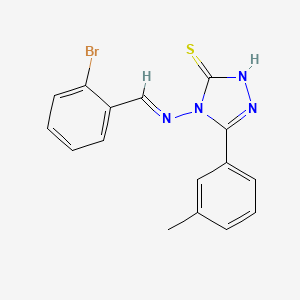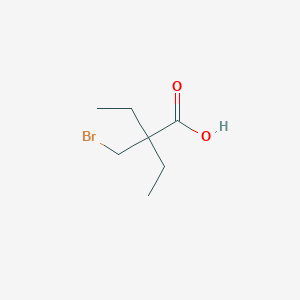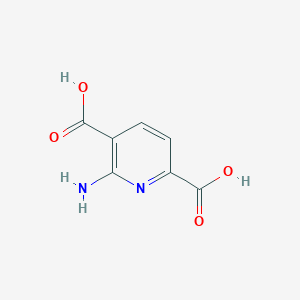
6-Aminopyridine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminopyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
6-Aminopyridine-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-2,5-dicarboxylic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Aminopyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles, and the reactions are carried out in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds. These products have diverse applications in different fields.
科学的研究の応用
6-Aminopyridine-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 6-aminopyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to participate in redox reactions and substitution reactions allows it to modulate different biological processes.
類似化合物との比較
Similar Compounds
Pyridine-2,5-dicarboxylic acid: This compound is structurally similar but lacks the amino group.
6-Aminopyridine-2-carboxylic acid: Similar in structure but with only one carboxylic acid group.
Pyridine-2,6-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
Uniqueness
6-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups at specific positions on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable for various applications in research and industry.
特性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
6-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChIキー |
OPKSHNQGFFNZBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


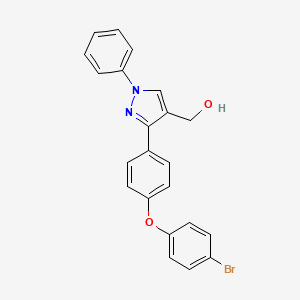

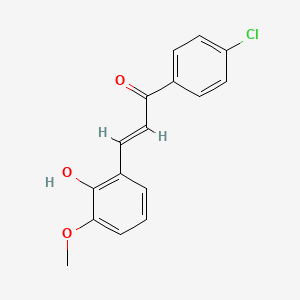


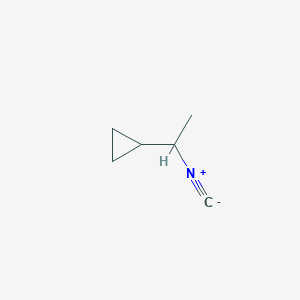
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)
